REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7])#[N:2].[OH-].[Na+].Cl>>[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|
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Name
|
|
Quantity
|
10.5 g
|
Type
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reactant
|
Smiles
|
C(#N)CC1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled to 0° C.
|
Type
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FILTRATION
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Details
|
The resulting white solid was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CC1=C(C(=O)O)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |